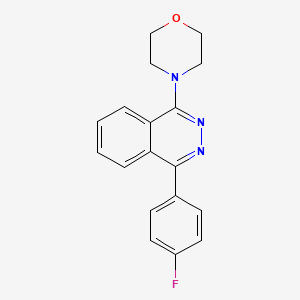
2-(1-(1H-pyrrol-1-yl)cyclohexyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-(1H-pyrrol-1-yl)cyclohexyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound that features a unique combination of functional groups, including a pyrrole ring, a cyclohexyl group, a tetrahydrofuran ring, and a thiadiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(1H-pyrrol-1-yl)cyclohexyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then coupled under specific conditions to form the final product. Common synthetic routes may include:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound is cyclized in the presence of ammonia or a primary amine.
Cyclohexyl Group Introduction: The cyclohexyl group can be introduced via a Grignard reaction or a Friedel-Crafts alkylation.
Thiadiazole Ring Formation: This can be synthesized through the reaction of thiosemicarbazide with an appropriate dihalide.
Coupling Reactions: The final coupling of the pyrrole, cyclohexyl, and thiadiazole intermediates can be achieved using peptide coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
2-(1-(1H-pyrrol-1-yl)cyclohexyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetamide or thiadiazole moieties using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in DMF or DMSO as a solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
2-(1-(1H-pyrrol-1-yl)cyclohexyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure and functional groups.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules.
作用机制
The mechanism of action of 2-(1-(1H-pyrrol-1-yl)cyclohexyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- 2-(1-(1H-pyrazol-1-yl)cyclohexyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)acetamide
- 2-(1-(1H-imidazol-1-yl)cyclohexyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)acetamide
Uniqueness
2-(1-(1H-pyrrol-1-yl)cyclohexyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)acetamide is unique due to the presence of the pyrrole ring, which imparts specific electronic and steric properties. This makes it distinct from similar compounds that may contain pyrazole or imidazole rings, leading to different reactivity and biological activity profiles.
属性
分子式 |
C18H24N4O2S |
|---|---|
分子量 |
360.5 g/mol |
IUPAC 名称 |
N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]-2-(1-pyrrol-1-ylcyclohexyl)acetamide |
InChI |
InChI=1S/C18H24N4O2S/c23-15(19-17-21-20-16(25-17)14-7-6-12-24-14)13-18(8-2-1-3-9-18)22-10-4-5-11-22/h4-5,10-11,14H,1-3,6-9,12-13H2,(H,19,21,23) |
InChI 键 |
QCLCZBNOIIYJOK-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)(CC(=O)NC2=NN=C(S2)C3CCCO3)N4C=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylbutyl)acetamide](/img/structure/B12163859.png)
![3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]propanamide](/img/structure/B12163863.png)

![propan-2-yl 5-[({(2Z)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)methyl]furan-2-carboxylate](/img/structure/B12163880.png)
![2-(3-acetyl-1H-indol-1-yl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B12163888.png)

![tert-butyl 4-{[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate](/img/structure/B12163901.png)
![3-(3,4-dichlorophenyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione](/img/structure/B12163910.png)
![1-Methyl-4-[4-(trifluoromethoxy)benzenesulfonyl]-1,4-diazepane](/img/structure/B12163936.png)
![3-(4-chlorophenyl)-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}-4-(1H-tetrazol-1-yl)butan-1-one](/img/structure/B12163942.png)
![N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B12163947.png)
![2-{[5-(4-Methylphenyl)-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12163950.png)

![4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(thiazol-2-yl)butanamide](/img/structure/B12163958.png)
